molecular formula C24H35NO15 B12516888 5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B12516888
M. Wt: 577.5 g/mol
InChI Key: AECZUGNGICKBGW-UHFFFAOYSA-N
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Description

5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple hydroxyl groups, methoxyphenoxy group, and acetamido group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the core oxane structure. The hydroxyl groups are introduced through selective hydroxylation reactions, while the methoxyphenoxy group is added via etherification. The acetamido group is incorporated through acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new ethers or other substituted derivatives.

Scientific Research Applications

5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetamido groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-3-indoleacetamide: Shares the methoxy group but differs in the core structure and functional groups.

    Ethyl 3-(5-(acetamido)-2-methoxyanilino)butyrate: Contains an acetamido group but has a different backbone and additional functional groups.

Uniqueness

5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is unique due to its combination of multiple hydroxyl groups, a methoxyphenoxy group, and an acetamido group, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C24H35NO15

Molecular Weight

577.5 g/mol

IUPAC Name

5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)

InChI Key

AECZUGNGICKBGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O

Origin of Product

United States

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